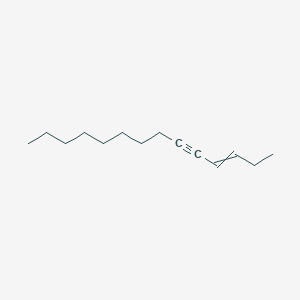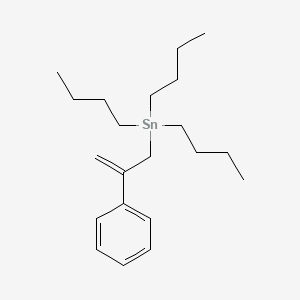
3-Tetradecen-5-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tetradecen-5-yne: is an organic compound with the molecular formula C14H24 . It is characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.
準備方法
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: One common method to synthesize 3-Tetradecen-5-yne involves the coupling of an alkyne with an alkene. This can be achieved through various coupling reactions such as the Sonogashira coupling, which typically uses a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Hydrohalogenation: Another method involves the hydrohalogenation of an alkyne followed by dehydrohalogenation to introduce the double bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 3-Tetradecen-5-yne can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide, to form diols or other oxygenated products.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon to form alkanes.
Substitution: It can participate in substitution reactions where the triple bond can be targeted by nucleophiles or electrophiles, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens, acids, or bases depending on the desired substitution.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkenes or alkynes.
科学的研究の応用
Chemistry: 3-Tetradecen-5-yne is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, it can be used to study the effects of alkynes on biological systems, including enzyme inhibition and interaction with cellular components.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-Tetradecen-5-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with specific receptors or proteins.
類似化合物との比較
1-Tetradecyne: Similar in structure but lacks the double bond.
3-Decyne: Shorter carbon chain but contains both a double and triple bond.
3-Hexadecen-5-yne: Longer carbon chain with similar functional groups.
特性
| 149607-86-3 | |
分子式 |
C14H24 |
分子量 |
192.34 g/mol |
IUPAC名 |
tetradec-3-en-5-yne |
InChI |
InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h5,7H,3-4,6,8,10,12-14H2,1-2H3 |
InChIキー |
WUQYQRGBUVKLJX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC#CC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)


![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)

